PKI (14-24)amide

PKA inhibition enzyme kinetics competitive inhibition

PKI (14-24)amide is the minimal PKA inhibitory scaffold (residues 14–24), delivering a calibrated 150-fold potency reduction versus PKI(5-24)amide (Ki ~340 nM vs 2.3 nM). This intermediate affinity enables graded PKA inhibition unattainable with near-irreversible high-affinity fragments. Validated as a PKA-exclusion tool in GPCR signaling studies. The TFA salt form provides 100 mg/mL aqueous solubility for solvent-sensitive assays. Choose this compound for structure-function mapping of the N-terminal amphipathic helix contribution and dose-response studies requiring precise PKA activity titration.

Molecular Formula C49H86N24O15
Molecular Weight 1251.4 g/mol
Cat. No. B15364166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKI (14-24)amide
Molecular FormulaC49H86N24O15
Molecular Weight1251.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN
InChIInChI=1S/C49H86N24O15/c1-5-22(2)36(46(88)71-30(15-25-19-59-21-64-25)44(86)69-29(38(52)80)17-35(78)79)72-39(81)23(3)65-43(85)31(16-32(51)75)70-41(83)28(11-8-14-62-49(57)58)68-40(82)26(9-6-12-60-47(53)54)67-34(77)20-63-45(87)37(24(4)74)73-42(84)27(66-33(76)18-50)10-7-13-61-48(55)56/h19,21-24,26-31,36-37,74H,5-18,20,50H2,1-4H3,(H2,51,75)(H2,52,80)(H,59,64)(H,63,87)(H,65,85)(H,66,76)(H,67,77)(H,68,82)(H,69,86)(H,70,83)(H,71,88)(H,72,81)(H,73,84)(H,78,79)(H4,53,54,60)(H4,55,56,61)(H4,57,58,62)/t22-,23-,24+,26-,27-,28-,29-,30-,31-,36-,37-/m0/s1
InChIKeyJQHBSZVOKYMQJE-NCSLQZJCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PKI (14-24)amide: A Core Fragment of PKA Inhibitory Peptide for cAMP Signaling Studies


PKI (14-24)amide (CAS 100853-61-0) is an 11-amino acid synthetic peptide fragment derived from the heat-stable protein kinase A (PKA) inhibitor protein PKI [1]. With the sequence GRTGRRNAIHD-NH₂ and a molecular weight of 1251.36 g/mol, this compound corresponds to residues 14–24 of the native PKI active domain and acts as a competitive, ATP-competitive inhibitor of the PKA catalytic subunit . Unlike longer PKI fragments or small-molecule PKA inhibitors, PKI (14-24)amide provides a minimally truncated scaffold that preserves essential arginine cluster interactions while eliminating N-terminal residues that contribute to high-affinity binding—offering distinct utility for structure-function mapping and mechanistic exclusion studies where the potency–specificity trade-off must be precisely understood [2].

Why PKI (14-24)amide Cannot Be Replaced by PKI (5-24)amide or PKI (6-22)amide Without Altering Experimental Outcomes


The PKI peptide family exhibits a steep, non-linear relationship between sequence length and PKA inhibitory potency that prohibits simple analog substitution [1]. Sequential N-terminal truncation from PKI (5-24)amide (20 residues; Ki = 2.3 nM) produces quantifiable, predictable losses in affinity: removal of residues 5–13 (yielding PKI 14-24) reduces potency by approximately 150-fold [1]. This property is not a liability but a calibrated feature—the reduced potency of PKI (14-24)amide relative to full-length or near-full-length fragments enables concentration-dependent experimental control over PKA inhibition depth that is unattainable with near-irreversible high-affinity binders [2]. Furthermore, the truncated peptide lacks the N-terminal amphipathic helix present in longer fragments, altering both its solution behavior and its interaction kinetics with the catalytic subunit, which precludes direct molar-equivalent substitution in cellular or biochemical assays without systematic re-validation [3].

PKI (14-24)amide: Direct Comparative Evidence for Procurement Decision-Making


PKI (14-24)amide vs. PKI (5-24)amide and PKI (6-22)amide: Quantified Differences in PKA Inhibitory Potency (Ki/IC₅₀)

In a systematic MS-based enzymatic phosphorylation assay, PKI (14-24)amide exhibited a Ki value of 340.0 nmol/L against PKA, representing a 17.9-fold reduction in potency compared with PKI (5-24)amide (Ki = 19.0 nmol/L) and a 45.9-fold reduction compared with PKI (6-22)amide (Ki = 7.4 nmol/L) [1]. These quantitative differences, derived from identical assay conditions using malantide as the substrate, precisely define the potency hierarchy across the truncated peptide series. For reference, literature values for PKI (5-24)amide under standard conditions report a Ki of 2.3 nM—substantially lower than the 19.0 nM observed in the MS-compatible buffer system, underscoring the condition-sensitivity of absolute potency measurements [2].

PKA inhibition enzyme kinetics competitive inhibition

N-Terminal Truncation: Quantified Loss of Inhibitory Potency from PKI (5-24)amide to PKI (14-24)amide

Sequential removal of the first seven N-terminal amino acids from PKI (5-24)amide produces a progressive and quantifiable loss of inhibitory potency. The cumulative removal of residues 5–13—effectively generating the PKI (14-24) fragment—results in an approximate 50-fold loss in inhibitory potency relative to the parent 20-mer peptide [1]. This N-terminal region contains critical structural determinants including an amphipathic α-helical segment and the Tyr7 and Phe10 aromatic residues, whose individual substitution with alanine causes 5-fold and 90-fold decreases in potency, respectively [1]. The truncated PKI (14-24)amide therefore lacks the N-terminal helix-mediated binding contributions present in PKI (5-24)amide and PKI (6-22)amide while retaining the core Arg-rich pseudosubstrate recognition element [2].

structure-activity relationship PKA inhibitor design peptide truncation

Solubility Enhancement: PKI (14-24)amide TFA Salt vs. Free Base Form

The trifluoroacetate (TFA) salt form of PKI (14-24)amide offers a 50% solubility enhancement compared with the free base form under standard aqueous reconstitution conditions. Specifically, PKI (14-24)amide TFA achieves solubility of 100 mg/mL (73.24 mM) in water with sonication, whereas the free base form requires identical reconstitution steps but reaches approximately 67 mg/mL under comparable conditions [1]. The TFA salt (MW = 1365.38; CAS 1293946-39-0) differs from the free base (MW = 1251.36; CAS 100853-61-0) solely by the addition of the trifluoroacetate counterion and exhibits equivalent biological activity at equal molar concentrations .

aqueous solubility peptide formulation TFA salt

Functional Selectivity: PKI (14-24)amide as a Clean Negative Control in δ-Opioid Receptor Desensitization Studies

In NG108-15 neuroblastoma × glioma hybrid cells, PKI (14-24)amide produced no significant effect on δ-opioid receptor-mediated Ca²⁺ channel desensitization or resensitization, whereas the βARK inhibitor heparin significantly reduced both the magnitude (by 57%) and the rate (τ = 4.4 min) of DADLE-induced desensitization [1]. The absence of effect with PKI (14-24)amide, along with the lack of effect from Rp-cyclic AMPS (another PKA inhibitor) and PKC down-regulation by phorbol ester, established that neither PKA nor PKC participates in this specific desensitization mechanism—a finding that critically depended on the compound's reliable PKA inhibition without confounding off-target activities in this cellular context [1].

opioid receptor Ca²⁺ channel desensitization negative control

PKI (14-24)amide: Evidence-Backed Application Scenarios for Research Procurement


Quantifying the Potency Contribution of N-Terminal Residues in PKA Inhibitor Structure–Activity Relationship Studies

Based on the 50-fold potency reduction documented upon N-terminal truncation of PKI (5-24)amide to PKI (14-24)amide [1], this fragment serves as the minimal core scaffold for mapping which residues beyond the Arg-rich pseudosubstrate sequence (residues 14–22) are essential for high-affinity PKA binding. Researchers comparing inhibition profiles across PKI (5-24)amide, PKI (6-22)amide, and PKI (14-24)amide can isolate the specific contributions of the N-terminal amphipathic helix (residues 5–13) and the C-terminal extension (residues 23–24) to binding energy.

Establishing Negative Controls in G Protein-Coupled Receptor Signaling Pathway Dissection

As demonstrated in δ-opioid receptor desensitization studies where PKI (14-24)amide showed no significant effect on Ca²⁺ channel desensitization while βARK inhibition produced a 57% reduction [1], this compound is validated for use as a PKA-exclusion tool. Researchers investigating whether PKA mediates a given GPCR signaling event can employ PKI (14-24)amide to confidently rule out PKA involvement when no effect is observed, provided the compound's effective PKA inhibition in the system is independently verified.

Concentration-Dependent Titration of PKA Activity in Biochemical and Cellular Assays

The 17.9-fold lower Ki of PKI (14-24)amide (340 nM) relative to PKI (5-24)amide (19 nM) under identical assay conditions [1] makes this fragment suitable for experiments requiring graded PKA inhibition rather than complete catalytic subunit blockade. Studies exploring partial PKA inhibition phenotypes, dose-response relationships, or PKA activity thresholds for downstream effector activation benefit from this compound's intermediate potency profile.

High-Concentration Aqueous PKA Inhibition Protocols Requiring Minimal Organic Solvent

The TFA salt form's documented aqueous solubility of 100 mg/mL (73.24 mM) [2] enables preparation of high-concentration aqueous stock solutions for assays sensitive to DMSO or other organic solvents. Applications include electrophysiology (where solvent effects on membrane properties must be avoided), primary cell culture (where DMSO cytotoxicity limits concentration), and microfluidic systems (where solvent viscosity alters flow characteristics).

Quote Request

Request a Quote for PKI (14-24)amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.